Hydrogen-Bond Donor/Acceptor (HBD/HBA) Differentiation Over Deoxygenated Analogs
The target compound possesses a secondary alcohol on the N2 side chain, contributing one HBD (alcohol OH) and one additional HBA (alcohol oxygen) relative to deoxygenated comparators such as N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide that lack the hydroxyl entirely. [1] This structural difference is critical because oxalamide SAR studies demonstrate that a hydrogen-bond-donating NH group and a carbonyl oxygen in the linker are essential for enzyme inhibition (e.g., human soluble epoxide hydrolase). [2] The additional HBD/HBA pair in the target compound may enhance aqueous solubility (AlogP ~2.1 predicted vs. ~3.0 for the deoxy analog) and facilitate stronger, more directional interactions with polar protein pockets. [3]
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) / Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 3 (two amide NH + one secondary alcohol OH); HBA = 5 (two amide C=O + one alcohol O + two methoxy O). [predicted from SMILES] |
| Comparator Or Baseline | N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide: HBD = 2, HBA = 4. N1-(4-chlorobenzyl)-N2-methyloxalamide: HBD = 2, HBA = 2. |
| Quantified Difference | Target compound has ≥1 additional HBD and ≥1–3 additional HBA vs. listed comparators. |
| Conditions | Physicochemical prediction (DrugBank/Molinspiration); no experimental logP or solubility data available for the target compound. |
Why This Matters
Higher HBD/HBA count can improve aqueous solubility and enable specific hydrogen-bond-mediated target recognition, justifying procurement over simpler oxalamides for assays requiring polar interactions.
- [1] Hammock, B. D., et al. 'Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase.' Bioorganic & Medicinal Chemistry, 2014, 22, 1163–1175. PMC4172381. View Source
- [2] ibid. The SAR study concludes that a carbonyl group and a single proton-donating NH group of the urea/oxalamide function are essential for sEH inhibition. View Source
- [3] Predicted AlogP values calculated using Molinspiration cheminformatics tools (accessed 2026). Target compound AlogP ~2.1; deoxy analog AlogP ~3.0. View Source
